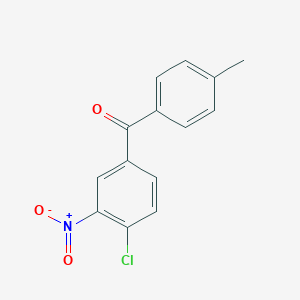

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone

Übersicht

Beschreibung

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone is an organic compound with the molecular formula C14H10ClNO3 It is a derivative of benzophenone, where one phenyl ring is substituted with a 4-chloro-3-nitrophenyl group and the other with a p-tolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where p-tolyl ketone is reacted with 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Oxidation: The methyl group on the p-tolyl ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

Reduction: (4-Chloro-3-aminophenyl)(p-tolyl)methanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: (4-Chloro-3-nitrophenyl)(p-carboxyphenyl)methanone.

Wissenschaftliche Forschungsanwendungen

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound can be used in the design of novel materials with specific electronic or optical properties.

Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of (4-Chloro-3-nitrophenyl)(p-tolyl)methanone and its derivatives depends on the specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloro and nitro groups can also participate in electrophilic aromatic substitution reactions, making the compound a useful building block in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

(4-Chloro-3-nitrophenyl)(phenyl)methanone: Similar structure but with a phenyl group instead of a p-tolyl group.

(4-Nitrophenyl)(p-tolyl)methanone: Lacks the chloro substituent on the nitrophenyl ring.

(4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone: Similar structure but with a different substitution pattern on the phenyl rings.

Uniqueness: (4-Chloro-3-nitrophenyl)(p-tolyl)methanone is unique due to the presence of both chloro and nitro substituents on the phenyl ring, which imparts distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in material science and biology.

Biologische Aktivität

(4-Chloro-3-nitrophenyl)(p-tolyl)methanone is an organic compound notable for its unique structural features, which include both electron-withdrawing and electron-donating groups. This compound has garnered attention in the fields of medicinal chemistry and material science due to its potential biological activities, particularly its antioxidant and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClNO3, with a molecular weight of approximately 273.69 g/mol. The compound features:

- A chloro group at the para position,

- A nitro group at the meta position,

- A p-tolyl substituent .

These substituents influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in terms of:

- Antioxidant properties

- Anti-inflammatory effects

- Potential anticancer activity

Antioxidant Activity

Studies have shown that compounds with similar structures often possess strong antioxidant capabilities. The presence of the nitro group may enhance the reactivity towards biological targets, leading to potential therapeutic applications in oxidative stress-related diseases. For instance, compounds derived from similar scaffolds have demonstrated DPPH radical scavenging activity that surpasses traditional antioxidants like ascorbic acid .

Anti-inflammatory Activity

The compound's structural features suggest it may inhibit pathways associated with inflammation. Molecular docking studies have indicated that it can effectively bind to proteins involved in cell signaling pathways related to inflammatory responses. This suggests a mechanism where this compound could modulate inflammatory processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone | Structure | Contains a fluorine atom instead of a p-tolyl group. |

| (4-Nitrophenyl)(p-tolyl)methanone | Structure | Lacks chlorine; focuses on nitro substitution. |

| (4-Chloro-2-nitrophenyl)(p-tolyl)methanone | Structure | Different nitro positioning affects reactivity. |

This table highlights the distinct reactivity and potential therapeutic applications of this compound compared to its analogs.

Case Studies and Research Findings

- Antioxidant Screening : In a study assessing various derivatives for antioxidant activity, this compound demonstrated significant DPPH scavenging activity, indicating its potential as a therapeutic agent against oxidative stress .

- Anticancer Potential : Research involving cell lines such as U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer has shown that derivatives of this compound exhibit cytotoxic effects, with IC50 values suggesting potent anticancer properties .

- Molecular Docking Studies : Computational studies revealed that this compound could interact favorably with targets involved in cell signaling pathways, further supporting its role in modulating biological activities .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Reactive Site : The ketone functional group acts as a reactive site for various organic transformations.

- Target Interactions : Binding to specific proteins involved in inflammation and cancer progression suggests a pathway for therapeutic intervention.

Future Directions

Future research should focus on:

- Exploring further synthetic routes to optimize yield and purity.

- Investigating additional biological activities beyond antioxidant and anti-inflammatory effects.

- Conducting in vivo studies to assess the therapeutic potential of this compound.

Eigenschaften

IUPAC Name |

(4-chloro-3-nitrophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(8-11)16(18)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCRGBZPAADXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356967 | |

| Record name | (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40306-24-9 | |

| Record name | (4-Chloro-3-nitrophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.